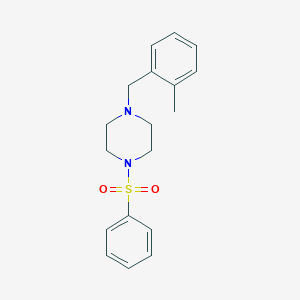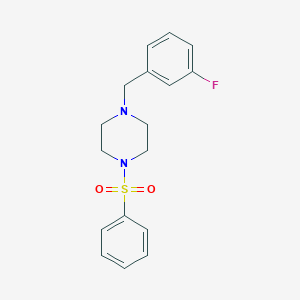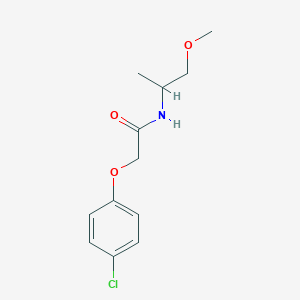![molecular formula C17H20N2O2S B248783 1-[(2-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE](/img/structure/B248783.png)
1-[(2-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxybenzyl group and a thiophene ring attached to a methanone group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the methoxybenzyl group through nucleophilic substitution. The thiophene ring is then incorporated via a coupling reaction, and the final methanone group is introduced through oxidation or acylation reactions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and minimize human intervention.
化学反应分析
Types of Reactions: 1-[(2-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methanone group can be reduced to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
Chemistry: In chemistry, 1-[(2-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[(2-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The piperazine ring may interact with receptors or enzymes, modulating their activity. The methoxybenzyl group can influence the compound’s binding affinity and specificity, while the thiophene ring may contribute to its overall stability and reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
相似化合物的比较
[4-(2-Methoxy-benzyl)-piperidine]: This compound shares the methoxybenzyl group but has a piperidine ring instead of a piperazine ring.
[4-(2-Methoxy-benzyl)-piperazine]: Similar structure but lacks the thiophene and methanone groups.
[2-(2-Methoxy-benzyl)-piperazine]: Similar structure but with different substitution patterns on the piperazine ring.
Uniqueness: 1-[(2-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is unique due to the combination of its functional groups. The presence of the thiophene ring and methanone group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
属性
分子式 |
C17H20N2O2S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H20N2O2S/c1-21-15-6-3-2-5-14(15)13-18-8-10-19(11-9-18)17(20)16-7-4-12-22-16/h2-7,12H,8-11,13H2,1H3 |
InChI 键 |
XNFUTTJOPVPKJC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CS3 |
规范 SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


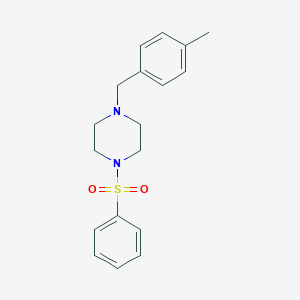
methanone](/img/structure/B248713.png)

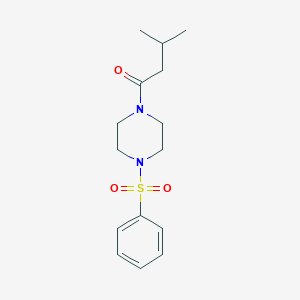

![1-(4-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248722.png)

![(4-FLUOROPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B248724.png)
![(3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B248727.png)
![1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248728.png)
![Methyl 4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)phenyl ether](/img/structure/B248730.png)
